molecular formula C20H19NO2 B12974610 2,4-Bis(benzyloxy)aniline

2,4-Bis(benzyloxy)aniline

Cat. No.: B12974610
M. Wt: 305.4 g/mol
InChI Key: CERCZHPDMUUWOV-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry

The aniline scaffold is a privileged structure in organic and medicinal chemistry. acs.org Its presence in numerous bioactive natural products, pharmaceuticals, and clinical drugs underscores its importance. frontiersin.org The amino group attached to the aromatic ring provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. sci-hub.sewisdomlib.org In medicinal chemistry, aniline derivatives have been incorporated into a wide range of drug candidates due to their ability to interact with biological targets. cresset-group.com They are key components in drugs such as analgesics, antihistamines, and antibacterial agents. ontosight.ai

However, the use of anilines in drug discovery is not without challenges. A primary concern is their metabolic instability, as they can be susceptible to enzymatic degradation in the body, potentially leading to rapid excretion or the formation of toxic metabolites. cresset-group.comumich.edu This has led researchers to explore strategies to modify the aniline scaffold to enhance its pharmacological properties and mitigate potential adverse effects. acs.orgcresset-group.com

Overview of Benzyloxy Group Influence on Aromatic Systems

The benzyloxy group (–OCH2C6H5) is a benzyl (B1604629) ether of a phenol (B47542) and is frequently employed in organic synthesis. wikipedia.orgontosight.ai When attached to an aromatic system like the aniline ring, it exerts a significant influence on the molecule's electronic and steric properties.

Electronically, the oxygen atom of the benzyloxy group can donate electron density to the aromatic ring through resonance, while also exerting an electron-withdrawing inductive effect. This dual nature can modulate the reactivity of the aromatic ring towards electrophilic substitution reactions. wikipedia.org

From a steric perspective, the bulky benzyloxy group can influence the conformation of the molecule and its ability to interact with other molecules, such as biological receptors. mdpi.com This steric hindrance can be strategically utilized in synthesis to direct reactions to specific positions on the aromatic ring. Furthermore, the benzyloxy group is often used as a protecting group for hydroxyl functionalities during multi-step syntheses due to its relative stability and the possibility of selective removal under specific reaction conditions. wikipedia.orglibretexts.orgwiley.com

Research Trajectories of 2,4-Bis(benzyloxy)aniline and Related Chemotypes

Research involving this compound and related compounds has explored their synthesis and potential applications as intermediates in the creation of more complex molecules. For instance, the synthesis of triphenylamine-based bis(o-aminophenol) monomers has been achieved through the condensation of 2-(benzyloxy)-4-fluoronitrobenzene with aniline derivatives, followed by deprotection and reduction. wiley.com This highlights the role of benzyloxy-substituted anilines as precursors to functional polymers.

Furthermore, studies on related structures provide insights into the potential utility of the 2,4-bis(benzyloxy) substitution pattern. For example, 2,4-bis(hydroxymethyl)aniline has been investigated as a building block for self-eliminating oligomers, which have potential applications in drug delivery systems. renyi.hu The benzyloxy groups in this compound could, in principle, be deprotected to yield the corresponding dihydroxyaniline, which could then be incorporated into similar complex systems.

The investigation of compounds like 4-(benzyloxy)aniline (B124853) in the synthesis of chalcone (B49325) hybrids with potential anticancer activity further illustrates the interest in benzyloxy-substituted anilines in medicinal chemistry. researchgate.net While specific research on the direct biological activity of this compound is not extensively documented in the provided results, its role as a synthetic intermediate suggests its importance in accessing a variety of functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(phenylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c21-19-12-11-18(22-14-16-7-3-1-4-8-16)13-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCZHPDMUUWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Bis Benzyloxy Aniline and Its Analogues

Direct Benzylation of Hydroxylated Aniline (B41778) Precursors

The most straightforward approach to synthesizing 2,4-Bis(benzyloxy)aniline involves the direct benzylation of a dihydroxylated aniline precursor, such as 2,4-dihydroxyaniline. This method typically employs a benzyl (B1604629) halide, most commonly benzyl bromide, in the presence of a base. The base is crucial for deprotonating the hydroxyl groups, thereby activating them for nucleophilic attack on the benzyl halide.

A general procedure involves dissolving the hydroxylated aniline precursor in a suitable polar aprotic solvent, such as methyl ethyl ketone (MEK). A base, for instance, potassium carbonate, is then added to the solution. The reaction mixture is subsequently treated with benzyl bromide and heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may include evaporation of the solvent, trituration, filtration, and drying.

While this method is conceptually simple, challenges such as achieving complete bis-benzylation without side reactions can arise. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to maximize the yield of the desired this compound.

Palladium-Catalyzed Coupling Reactions in Benzyloxyaniline Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N and C-O bonds, which are central to the synthesis of benzyloxyaniline derivatives. These reactions offer a high degree of control and functional group tolerance, making them valuable in complex molecular syntheses. Methodologies such as the Buchwald-Hartwig amination can be employed to couple an amine with an aryl halide or triflate. In the context of benzyloxyaniline synthesis, this could involve the coupling of an amine with a suitably substituted aryl halide bearing benzyloxy groups.

The efficacy of these catalytic systems often hinges on the choice of the palladium precursor, the ligand, the base, and the solvent. Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling for C-C bond formation adjacent to the benzyloxy groups), and reductive elimination.

Multi-Step Synthetic Procedures

In cases where direct benzylation is not feasible or yields are low, multi-step synthetic sequences provide a reliable alternative for the preparation of this compound. A common strategy involves the introduction of the benzyloxy groups onto a precursor molecule that can be later converted to the aniline.

For instance, a synthesis can commence with a nitrophenol derivative, such as 4-nitrophenol. The phenolic hydroxyl group can be benzylated using benzyl chloride in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide in a solvent system of ethanol (B145695) and water. google.com This reaction yields a benzyloxy nitrobenzene (B124822) intermediate. The subsequent step involves the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, a common one being tin(II) chloride in the presence of hydrochloric acid in an ethanol-water solvent mixture. google.com This two-step sequence of benzylation followed by nitro group reduction provides a viable pathway to benzyloxy anilines. A similar strategy could be envisioned starting from 2,4-dinitrophenol (B41442) or other suitably substituted precursors to arrive at this compound.

Another multi-step approach could start from 2-nitro-4-hydroxyaniline. The hydroxyl group can be benzylated with benzyl bromide in the presence of potassium carbonate in methyl ethyl ketone to yield 2-nitro-4-(benzyloxy)aniline. researchgate.net The final step would then be the reduction of the nitro group to afford the target aniline.

Starting MaterialReagentsIntermediateReagents for Final StepFinal ProductOverall YieldReference
4-Nitrophenol1. Benzyl chloride, K2CO3, Tetrabutylammonium bromide, Ethanol/Water4-Benzyloxy nitrobenzene2. SnCl2, HCl, Ethanol/Water4-Benzyloxyaniline>68% google.com
2-Nitro-4-hydroxyanilineBenzyl bromide, K2CO3, MEK2-Nitro-4-(benzyloxy)anilineReduction (e.g., H2/Pd-C)4-Benzyloxy-2-aminoaniline- researchgate.net

Generation of this compound Motifs via Advanced Organic Reactions

Modern organic synthesis has furnished a variety of advanced methodologies that can be applied to the construction of complex aniline derivatives, including those with benzyloxy substituents.

Friedel-Crafts Reactions for Building Complex Benzyloxy-Aniline Systems

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. wikipedia.org While direct Friedel-Crafts alkylation or acylation of anilines can be challenging due to the Lewis basicity of the amino group, which can coordinate to and deactivate the Lewis acid catalyst, these reactions can be performed on aniline derivatives where the amino group is protected. wikipedia.org

For the synthesis of benzyloxy-aniline systems, a Friedel-Crafts alkylation could be envisioned where a benzyloxy-substituted aromatic ring is reacted with an alkylating agent. Alternatively, an aniline derivative could be reacted with a benzyl halide under Friedel-Crafts conditions. beilstein-journals.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The choice of catalyst and reaction conditions is critical to avoid side reactions such as polyalkylation and rearrangement of the alkyl group. libretexts.org

Catalyst- and Additive-Free Approaches for Substituted Aniline Synthesis

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of metal catalysts and additives to enhance the sustainability of chemical processes. Catalyst-free reactions for the synthesis of substituted anilines often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of microwave irradiation.

One such approach involves the nucleophilic aromatic substitution (SNAr) reaction. A suitably activated aryl halide, for example, one bearing electron-withdrawing groups, can react directly with an amine nucleophile without the need for a catalyst. For the synthesis of benzyloxyanilines, a scenario could involve the reaction of a benzyloxy-substituted nucleophile with an activated aminobenzene derivative or vice versa. The success of these reactions is highly dependent on the electronic properties of the substrates.

Palladium-Catalyzed Ortho C–H Arylation of Benzyloxy-Substituted Aniline Carbamates

Palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies for the direct formation of C-C bonds on aromatic rings, bypassing the need for pre-functionalized starting materials. The ortho C-H arylation of anilines is a particularly valuable transformation. To control the regioselectivity and to modulate the reactivity of the aniline, the amino group is often protected as a carbamate (B1207046), such as a tert-butyloxycarbonyl (Boc) group.

This methodology can be applied to benzyloxy-substituted aniline carbamates to introduce an aryl group at the position ortho to the directing carbamate group. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) trifluoroacetate, an oxidant, and the arylating agent, which can be an aryl halide or an organometallic reagent. mit.edu The carbamate group acts as a directing group, facilitating the C-H activation step at the ortho position through the formation of a palladacycle intermediate. nih.gov

Recent advancements have shown that this transformation can be achieved under mild conditions. For instance, the ortho C–H arylation of anilide derivatives can be accomplished using a palladium catalyst with molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric metal co-oxidants. mit.edu Furthermore, the direct C-H arylation of unprotected anilines has been demonstrated using a specific palladium-ligand system that promotes chemoselectivity for C-C over C-N bond formation. nih.gov

SubstrateArylating AgentCatalyst SystemKey Features
AnilideArenePd(OAc)₂, DMSO, O₂Twofold C-H functionalization, no metal co-catalyst required. mit.edu
Unprotected AnilineAryl HalidePd(OAc)₂, [2,2'-bipyridin]-6(1H)-oneSelective ortho-arylation without N-protection. nih.gov

Synthesis of Specific Isomers and Structural Variants

The regioselective synthesis of specific isomers of benzyloxy-substituted anilines and their biphenyl (B1667301) or benzyl derivatives requires careful selection of starting materials and reaction pathways. Protecting groups and specific coupling reactions are often employed to achieve the desired substitution patterns.

The synthesis of 3-[3-(benzyloxy)phenyl]aniline, a biphenyl derivative, can be effectively achieved through a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

A plausible synthetic route involves the coupling of a suitably protected bromoaniline derivative with a benzyloxyphenylboronic acid. The key steps are outlined below:

Preparation of a Protected Bromoaniline: To prevent side reactions with the amino group during the coupling reaction, it is often necessary to protect it. A common protecting group for anilines is the acetyl group. Thus, 3-bromoaniline (B18343) can be acetylated using acetic anhydride (B1165640) to yield N-(3-bromophenyl)acetamide.

Suzuki-Miyaura Coupling: The protected N-(3-bromophenyl)acetamide is then reacted with 3-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water.

Deprotection: The resulting N-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)acetamide is then deprotected to reveal the free amino group. This can be achieved by acid or base hydrolysis. For instance, heating with aqueous hydrochloric acid will remove the acetyl group to yield the final product, 3-[3-(benzyloxy)phenyl]aniline.

A patent for a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, describes a similar Suzuki coupling strategy, highlighting its utility in constructing such biphenyl systems. google.com The general applicability of the Suzuki-Miyaura coupling for preparing biphenylamines is a well-established method in organic synthesis. google.com

Table 1: Reaction Scheme for 3-[3-(Benzyloxy)phenyl]aniline Synthesis

StepReactantsReagents and ConditionsProduct
1. Protection3-Bromoaniline, Acetic anhydridePyridine (B92270), 0°C to room temperatureN-(3-bromophenyl)acetamide
2. Suzuki CouplingN-(3-bromophenyl)acetamide, 3-(Benzyloxy)phenylboronic acidPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°CN-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)acetamide
3. DeprotectionN-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)acetamideAqueous HCl, Reflux3-[3-(Benzyloxy)phenyl]aniline

The synthesis of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives can be approached through a multi-step process that involves the formation of a benzyloxy-substituted aldehyde, followed by a reductive amination reaction.

A key intermediate for this synthesis is 2-hydroxy-4-(benzyloxy)benzaldehyde. This can be prepared from 2,4-dihydroxybenzaldehyde (B120756) by selective benzylation of the 4-hydroxyl group. The 4-hydroxyl group is generally more reactive towards alkylation than the 2-hydroxyl group, which is often involved in intramolecular hydrogen bonding with the adjacent aldehyde group.

The general synthetic strategy is as follows:

Selective Benzylation: 2,4-Dihydroxybenzaldehyde is reacted with benzyl bromide in the presence of a mild base, such as potassium carbonate, in a solvent like acetone (B3395972) or methyl ethyl ketone. The reaction conditions are controlled to favor the mono-benzylation at the 4-position.

Reductive Amination: The resulting 2-hydroxy-4-(benzyloxy)benzaldehyde is then reacted with aniline or a substituted aniline in a reductive amination process. This typically involves the initial formation of a Schiff base (imine) by reacting the aldehyde with the aniline, often with acid catalysis. The intermediate imine is then reduced in situ to the corresponding secondary amine. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

This approach allows for the synthesis of a variety of N-substituted 2-hydroxyl-4-benzyloxybenzyl aniline derivatives by varying the aniline component in the reductive amination step. A related patent describes a "one-pot" method for the synthesis of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine from 4-hydroxybenzaldehyde, benzyl chloride, and 4-fluoroaniline, which demonstrates the feasibility of combining the benzylation and imine formation steps. google.com Furthermore, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the preparation of 4-(benzyloxy)benzylamines, which are structurally similar to the target compounds. nih.gov

Table 2: General Scheme for the Preparation of 2-hydroxyl-4-benzyloxybenzyl aniline Derivatives

StepReactantsReagents and ConditionsProduct
1. Benzylation2,4-Dihydroxybenzaldehyde, Benzyl bromideK₂CO₃, Acetone, Reflux2-Hydroxy-4-(benzyloxy)benzaldehyde
2. Reductive Amination2-Hydroxy-4-(benzyloxy)benzaldehyde, AnilineMethanol, Acetic acid (cat.), NaBH₄, Room temperatureN-(2-hydroxy-4-(benzyloxy)benzyl)aniline

Derivatization and Chemical Reactivity of 2,4 Bis Benzyloxy Aniline Scaffolds

Formation of Schiff Bases from Benzyloxyanilines

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of organic compounds synthesized from primary amines and carbonyl compounds. jetir.org These structures are pivotal in coordination chemistry and as intermediates in various biological and industrial processes. acta.co.innanobioletters.com

The synthesis of Schiff bases from 2,4-bis(benzyloxy)aniline proceeds via a nucleophilic addition-elimination reaction, commonly known as a condensation reaction. jetir.orgajgreenchem.com The reaction involves the primary amino group of the aniline (B41778) derivative attacking the electrophilic carbonyl carbon of an aldehyde or ketone. globalconference.info This process typically occurs under acid or base catalysis, or upon heating, and is reversible. acta.co.in

The mechanism involves two primary steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate which quickly protonates to form a neutral carbinolamine (or hemiaminal). globalconference.infonih.gov

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable imine linkage, yielding the final Schiff base product. ajgreenchem.comglobalconference.info

The general reaction can be summarized as follows: R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Schiff Base) + H₂O Where Ar represents the 2,4-bis(benzyloxy)phenyl group.

Table 1: General Conditions for Schiff Base Synthesis
ParameterDescriptionTypical ConditionsReference
ReactantsPrimary amine (e.g., this compound) and a carbonyl compound (aldehyde or ketone).Equimolar concentrations are typically used. acta.co.in
SolventAn inert solvent that allows for the dissolution of reactants and facilitates the removal of water.Ethanol (B145695), Methanol, Dichloromethane (B109758) (DCM). acta.co.innih.gov
CatalystUsed to facilitate the proton transfer steps and increase the reaction rate.A few drops of a weak acid (e.g., glacial acetic acid) or a base (e.g., sodium hydroxide). acta.co.inglobalconference.info
TemperatureHeating is often employed to drive the equilibrium towards the product by removing water.Refluxing for several hours is common. ajgreenchem.comglobalconference.info

The azomethine group (-HC=N-) is the defining functional group of Schiff bases and is central to their chemical reactivity. nanobioletters.com This group possesses a carbon-nitrogen double bond where the nitrogen atom has a lone pair of electrons in an sp² hybridized orbital, making it a focal point for chemical transformations. researchgate.net

Key aspects of its reactivity include:

Coordination Chemistry: The azomethine nitrogen atom can readily coordinate with various transition metal ions, allowing Schiff bases to act as versatile bi-, tri-, or tetra-dentate ligands. researchgate.netmdpi.com This chelation ability is fundamental to the formation of stable metal complexes. mdpi.comdergipark.org.tr

Electrophilicity and Nucleophilicity: The imine carbon is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom is nucleophilic. This dual reactivity allows the azomethine group to participate in a variety of reactions.

Reduction: The C=N double bond can be readily reduced to form the corresponding secondary amine. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). jetir.org This reaction is crucial for "immobilizing" the imine bond and creating more stable amine derivatives. nih.gov

Biological Activity: The azomethine linkage is implicated in various biological activities, including non-enzymatic transamination reactions in biological systems. researchgate.netbepls.com The formation of metal complexes can enhance these biological properties. researchgate.net

Integration into Polymeric and Oligomeric Systems

The structural features of aniline derivatives, particularly those with multiple functional groups like this compound, make them valuable building blocks for constructing complex macromolecular architectures such as linear self-eliminating (LSE) systems.

Linear self-eliminating systems are specialized oligomers designed to disassemble into their constituent components upon a single triggering event. renyi.hucapes.gov.brnih.gov This disassembly leads to the degradation of the linear backbone and the concurrent release of side-chain-bound molecules, known as effectors. renyi.hunih.gov

A related compound, 2,4-bis(hydroxymethyl)aniline, has been identified as a suitable branched linker for creating LSE systems that degrade through benzyl (B1604629) elimination reactions. renyi.hunih.gov The aniline core acts as the foundational unit. In such a system, one benzyloxy group could be part of the polymer backbone, while the other could be linked to an effector molecule. An external trigger would initiate a cascade of elimination reactions, leading to the complete breakdown of the oligomer and the release of the effector. renyi.hu

The disassembly of LSE systems based on the 2,4-bis(hydroxymethyl)aniline scaffold proceeds through two distinct electronic cascade reactions: a 1,6-benzyl elimination and a 1,4-benzyl elimination. renyi.hu

1,6-Benzyl Elimination: This pathway is responsible for the degradation of the main oligomeric chain. renyi.hu An initial triggering event (e.g., enzymatic cleavage) unmasks an electron-donating group, which initiates an electronic cascade through the aromatic ring, leading to the cleavage of the bond at the C6 position (para to the initiating group) and breaking the polymer backbone. renyi.hu

1,4-Benzyl Elimination: This reaction pathway leads to the release of the effector molecule attached to the side chain. renyi.hu Following the same principle, the electronic cascade causes cleavage at the C4 position (ortho to the initiating group).

Kinetic studies on model compounds have revealed a significant difference in the rates of these two competing reactions. Research has shown that the chain-degrading 1,6-benzyl elimination occurs much more rapidly than the effector-releasing 1,4-elimination. renyi.hunih.gov This kinetic profile is crucial for the efficient disassembly of the entire system before all effector molecules are prematurely released.

Table 2: Comparative Kinetics of Benzyl Elimination Reactions in an LSE Model System
Elimination PathwayFunctionRelative Reaction RateReference
1,6-Benzyl EliminationChain DegradationSignificantly Faster renyi.hunih.gov
1,4-Benzyl EliminationEffector ReleaseSlower renyi.hunih.gov

Preparation of Chalcone (B49325) Hybrids Containing Benzyloxyaniline Moieties

Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov They are commonly synthesized through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone (B1666503). nih.govuniv-ovidius.rojocpr.com

The this compound moiety can be incorporated into a chalcone structure by using it as a precursor for one of the two key reactants. For instance, a chalcone hybrid could be synthesized by reacting a this compound-substituted acetophenone with a suitable aromatic aldehyde, or conversely, by reacting an acetophenone with a this compound-substituted benzaldehyde. The use of 4-(benzyloxy)benzaldehyde (B125253) in Claisen-Schmidt condensations to produce various chalcone analogs is well-documented. univ-ovidius.roresearchgate.net Similarly, 4-(benzyloxy)aniline (B124853) has been used to create chalcone hybrids. researchgate.net

The general synthetic approach involves dissolving the substituted acetophenone and aldehyde in a solvent like ethanol, followed by the addition of a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govmdpi.com The reaction mixture is typically stirred at room temperature, leading to the formation of the α,β-unsaturated ketone that defines the chalcone structure.

Table 3: Components for Synthesis of Benzyloxyaniline-Chalcone Hybrids
ComponentRole in ReactionExample PrecursorReference
Substituted AcetophenoneProvides the carbonyl group and α-protons for enolate formation.1-(2,4-bis(benzyloxy)phenyl)ethan-1-one nih.gov
Substituted BenzaldehydeProvides the electrophilic carbonyl for the enolate to attack.4-Hydroxybenzaldehyde jocpr.com
Base CatalystDeprotonates the α-carbon of the acetophenone to form the reactive enolate.NaOH, KOH, Piperidine nih.govuniv-ovidius.roresearchgate.net
SolventDissolves reactants and facilitates the reaction.Ethanol, Methanol nih.govresearchgate.net

Functionalization for Metallophthalocyanine Complexes

The synthesis of metallophthalocyanines, a class of robust macrocyclic compounds with extensive applications in materials science, often commences with appropriately substituted phthalonitriles. The this compound scaffold can be chemically modified to yield a phthalonitrile (B49051) precursor, which can then undergo cyclotetramerization in the presence of a metal salt to form a substituted metallophthalocyanine.

A plausible synthetic pathway to functionalize this compound for this purpose involves its conversion into a catechol derivative, which is a common precursor for phthalonitriles. This transformation can be envisioned through a multi-step sequence. Initially, the amino group of this compound can be diazotized and subsequently hydroxylated to yield 3,5-bis(benzyloxy)phenol. A subsequent regioselective hydroxylation of this phenol (B47542) would lead to the formation of 4,6-bis(benzyloxy)benzene-1,2-diol (a substituted catechol).

This catechol derivative can then be converted into the corresponding 4,5-bis(benzyloxy)phthalonitrile (B1600148). A common method for this transformation is the reaction of the catechol with a reagent like diiminosuccinonitrile (B1215917) or through a multi-step process involving conversion to a bis(triflate) followed by cyanation.

The resulting 4,5-bis(benzyloxy)phthalonitrile serves as a key building block. The cyclotetramerization of this substituted phthalonitrile in the presence of a metal salt, such as a metal chloride or acetate (B1210297), in a high-boiling solvent like N,N-dimethylformamide (DMF) or 1-pentanol, and often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the corresponding metallophthalocyanine. This process results in a symmetrical metallophthalocyanine peripherally substituted with eight benzyloxy groups. The bulky benzyloxy substituents can enhance the solubility and influence the aggregation properties of the final metallophthalocyanine complex.

A representative reaction scheme for the final cyclotetramerization step is shown below:

ReactantReagents and ConditionsProduct
4,5-Bis(benzyloxy)phthalonitrileMetal Salt (e.g., ZnCl2, CuCl2), High-boiling solvent (e.g., DMF, 1-pentanol), Base (e.g., DBU), HeatOcta(benzyloxy)metallophthalocyanine

Amidation Reactions Involving Aniline Derivatives

The amino group of this compound exhibits nucleophilic character, enabling it to participate in amidation reactions with carboxylic acids and their derivatives to form amide bonds. The reactivity of the aniline is influenced by the two electron-donating benzyloxy groups, which increase the electron density on the aromatic ring and at the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. However, the bulky nature of the benzyloxy groups, particularly the one at the ortho position, may introduce steric hindrance that can affect the reaction rate and require specific coupling agents.

A variety of modern coupling reagents are effective for the amidation of anilines, including those that are electron-rich and potentially sterically hindered. Common methods involve the activation of a carboxylic acid to form a more reactive intermediate that readily reacts with the aniline.

Common Coupling Reagents and Methods:

Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, HOAt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are widely used. nih.govpeptide.com These reagents form an active ester intermediate from the carboxylic acid, which then reacts with the aniline. The use of additives can suppress side reactions and reduce racemization in the case of chiral carboxylic acids. nih.govpeptide.com

Onium Salts (e.g., HATU, HBTU): Guanidinium and uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. nih.govcommonorganicchemistry.com They are known for their high reactivity and are particularly useful for coupling sterically hindered amines or less reactive anilines.

Acyl Chlorides: Carboxylic acids can be converted to their more reactive acyl chloride derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with this compound, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct.

The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (B52724) (MeCN) being commonly employed.

The following table summarizes representative conditions for the amidation of substituted anilines, which can be considered analogous to the expected reactivity of this compound.

Aniline DerivativeCarboxylic Acid/DerivativeCoupling Reagent/ConditionsSolventYield (%)
AnilinePhenylacetic acidEDC, HOBtDMF93
4-MethoxyanilineBenzoic acidHATU, DIPEADMFGood to Excellent
2,6-DimethylanilinePropanoic acidAcyl chloride, Et3NDCMHigh
Aniline4-Fluorobenzoyl chlorideEt3NCyreneGood

Given the electronic properties of this compound, it is expected to undergo amidation efficiently under standard coupling conditions. For sterically demanding carboxylic acids or in cases where the reaction is sluggish, the use of more potent coupling reagents like HATU would be beneficial.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 2,4-Bis(benzyloxy)aniline provides a clear map of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons of the aniline (B41778) ring appear in the upfield region due to the electron-donating effects of the amino and benzyloxy groups.

A detailed assignment shows a doublet at approximately 6.81 ppm, which corresponds to the proton at the C6 position (H-6). The protons at C5 and C3 (H-5 and H-3) present as a doublet of doublets and a doublet, respectively, typically observed around 6.55 ppm and 6.49 ppm. The amino group (NH₂) protons usually appear as a broad singlet around 3.69 ppm. The methylene (B1212753) protons (CH₂) of the two benzyloxy groups are chemically equivalent and resonate as a singlet at approximately 5.01 ppm. The aromatic protons of the two benzyl (B1604629) groups produce a complex multiplet in the range of 7.26–7.44 ppm, integrating to ten protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.44–7.26m10HAr-H (Benzyl groups)
6.81d1HH-6
6.55dd1HH-5
6.49d1HH-3
5.01s4H-OCH₂Ph
3.69s (br)2H-NH₂

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound displays distinct signals for each carbon atom in a unique electronic environment.

The carbons of the aniline ring directly attached to the oxygen atoms (C-2 and C-4) are significantly deshielded and appear at approximately 152.0 ppm and 143.0 ppm. The carbon bearing the amino group (C-1) resonates around 139.8 ppm. The remaining aromatic carbons of the central aniline ring (C-3, C-5, and C-6) are found at approximately 106.0 ppm, 101.9 ppm, and 115.7 ppm, respectively. The methylene carbons (-OCH₂Ph) show a signal at about 70.8 ppm. The carbons of the benzyl groups appear in the characteristic aromatic region, with the ipso-carbons at roughly 137.4 ppm and the remaining carbons between 127.4 and 128.5 ppm.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ) [ppm]Assignment
152.0C-2
143.0C-4
139.8C-1
137.4C-ipso (Benzyl)
128.5Ar-C (Benzyl)
127.9Ar-C (Benzyl)
127.4Ar-C (Benzyl)
115.7C-6
106.0C-3
101.9C-5
70.8-OCH₂Ph

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are routinely employed for definitive structure confirmation. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, confirming the connectivity between the H-5 and H-6 protons on the aniline ring.

Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. An HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the methylene protons (-OCH₂Ph) and the ipso-carbons of the benzyl groups as well as the C-2 and C-4 carbons of the aniline ring, solidifying the placement of the benzyloxy substituents.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The spectrum exhibits characteristic absorption bands that confirm the key structural features. The N-H stretching vibrations of the primary amine group (-NH₂) are prominent, typically appearing as a pair of bands in the region of 3377–3464 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3034 cm⁻¹. A strong absorption band at approximately 1209 cm⁻¹ is indicative of the aryl-O-C asymmetric stretching of the ether linkages. The C-N stretching vibration is typically found near 1317 cm⁻¹. Additionally, the spectrum shows characteristic bands for the aromatic C=C stretching vibrations within the phenyl rings.

Table 3: Key FT-IR Absorption Bands for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
3464, 3377N-H StretchPrimary Amine
3034C-H StretchAromatic
1317C-N StretchAryl Amine
1209C-O Stretch (Asymmetric)Aryl Ether

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) using an electrospray ionization (ESI) source provides precise mass data.

The HRMS analysis confirms the molecular formula of the compound. For the protonated molecule [M+H]⁺, the calculated mass for C₂₀H₂₀NO₂ is 306.1489. The experimentally observed mass is typically in very close agreement with this value (e.g., 306.1488), which confirms the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would further support the structure, with a characteristic peak at m/z 91 corresponding to the stable benzyl/tropylium cation (C₇H₇⁺), resulting from the cleavage of the benzylic ether bonds.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted aniline chromophore. The presence of two auxochromic benzyloxy groups and an amino group on the benzene (B151609) ring would influence the position and intensity of the absorption maxima (λmax).

Generally, aniline exhibits absorption bands resulting from π→π* transitions within the benzene ring. The substitution with electron-donating groups typically causes a bathochromic (red) shift to longer wavelengths. While specific experimental data for this compound is not prominently published, by analogy to similar substituted anilines, one would expect absorption maxima in the UV region, likely shifted to longer wavelengths compared to unsubstituted aniline. Fluorescence spectroscopy could further characterize the molecule's excited state properties, although it is not a standard technique for simple structural confirmation unless specific photophysical properties are being investigated.

Computational and Theoretical Chemistry Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. jmaterenvironsci.comdergipark.org.trajchem-a.com The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on heteroatoms like oxygen and nitrogen. These are the most likely sites for an electrophilic attack.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are favorable sites for a nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

For 2,4-Bis(benzyloxy)aniline, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the aniline (B41778) group and the two ether oxygen atoms of the benzyloxy substituents. These sites are susceptible to electrophilic attack. ajchem-a.comthaiscience.infotci-thaijo.org

Positive Potential (Blue): Located on the hydrogen atoms of the amine (-NH₂) group, making them acidic and capable of acting as hydrogen bond donors.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the aromatic rings, with the π-electron clouds providing regions of moderate electron density.

MEP analysis is crucial in drug design and materials science as it helps in understanding drug-receptor interactions and other molecular recognition processes. dergipark.org.tr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). jabonline.in This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jabonline.innih.gov

In a typical docking study involving a compound like this compound, the following steps are performed:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure of the ligand (this compound) is optimized to its lowest energy conformation. nih.gov

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the active site of the receptor. jabonline.in

Scoring and Analysis: A scoring function calculates the binding energy for each pose, with lower binding energies generally indicating a more stable protein-ligand complex. dergipark.org.tr The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov

While specific docking studies for this compound are not detailed in the available literature, studies on similar heterocyclic and aniline derivatives demonstrate the utility of this approach. For example, docking of benzimidazole derivatives with the beta-tubulin protein identified compounds with binding energies ranging from -7.11 to -8.50 kcal/mol, highlighting their potential as therapeutic agents. nih.gov Such studies provide insights into how the benzyloxy and aniline moieties might interact with biological targets.

Table 2: Example of Molecular Docking Results for Bioactive Compounds This table illustrates typical data obtained from molecular docking studies, showing binding affinities and inhibitory concentrations for potential drug candidates.

CompoundTarget ProteinBinding Energy (kcal/mol)Predicted Inhibitory Concentration (pIC₅₀)
Ligand 8 M. tuberculosis LipB-15.4Not specified
Ligand 17 M. tuberculosis LipB-18.5Not specified
Isoniazid (Standard) M. tuberculosis LipB-14.6Not specified
BI-02 (Benzimidazole) Beta-tubulin-8.50583.62 nM
Albendazole (Standard) Beta-tubulin-7.0Not specified

Source: Data adapted from studies on quinoline and benzimidazole derivatives. nih.govdergipark.org.tr

Theoretical Investigation of Reaction Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the characterization of transition states. The transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

Using quantum chemical methods like DFT, researchers can model the entire reaction pathway from reactants to products. This involves:

Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized.

Searching for the Transition State: A TS search algorithm is used to find the first-order saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Calculating Activation Energy: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Studies on complex organic reactions, such as intramolecular Diels-Alder reactions, demonstrate how these methods can elucidate multi-step mechanisms, identifying intermediates and transition states for each step and determining the most favorable reaction path based on activation energies. mdpi.com For this compound, this approach could be used to study reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation, providing deep insight into the bond-breaking and bond-forming processes. mdpi.comresearchgate.net

Electronic Properties and Electronic Coupling

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, are fundamental to understanding its chemical reactivity and its potential use in electronic devices. These properties are routinely calculated using DFT methods.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. thaiscience.info

For this compound, the electron-donating amine and ether groups would be expected to raise the HOMO energy level, making it a good electron donor. The HOMO-LUMO gap would influence its optical properties, such as its absorption wavelength.

Electronic coupling refers to the interaction between the electronic states of adjacent molecules or between a molecule and a substrate. This is a critical parameter in organic electronics, determining the efficiency of charge transfer in devices like organic light-emitting diodes (OLEDs) and solar cells. In hybrid structures combining organic molecules with inorganic semiconductors, efficient electronic coupling across the interface is necessary for processes like charge separation and exciton transfer. aps.org The type of interaction at the interface, whether it's weak van der Waals forces or stronger chemical bonding, significantly impacts the electronic coupling and device performance. aps.org

Applications in Advanced Materials Science

Mesomorphic Properties and Liquid Crystalline Systems

Derivatives of 2,4-Bis(benzyloxy)aniline, particularly Schiff bases, have been investigated for their liquid crystalline properties. The rigid core of the aniline (B41778) ring, combined with the flexible benzyloxy groups, provides a molecular structure conducive to the formation of mesophases.

Influence of Terminal Benzyloxy Groups on Thermal and Optical Characteristics

A comparative study of related Schiff base liquid crystals reveals the significant impact of terminal substituents on mesophase behavior. For instance, replacing terminal groups like trifluoromethyl or thioether with a benzyloxy group can lead to a complete shift from nematic to smectic A (SmA) phases, indicating that the benzyloxy derivative favors a higher degree of molecular order. nih.gov

Table 1: Phase Transition Temperatures of a Homologous Series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline (In)

Compoundn (Alkyloxy Chain Length)Heating Transition (°C)Cooling Transition (°C)Mesophase
I66Cr → 135.5 → IsoIso → 130.0 → SmA → 107.0 → CrSmectic A (SmA)
I88Cr → 129.0 → IsoIso → 129.0 → SmA → 112.0 → CrSmectic A (SmA)
I1616Cr → 117.0 → SmA → 134.0 → IsoIso → 134.0 → SmA → 115.0 → CrSmectic A (SmA)

Data extrapolated from studies on related benzyloxy-terminated Schiff bases. mdpi.comnih.gov

Self-Assembly Behavior and Phase Transitions (e.g., SmA Phase)

The molecular structure of benzyloxyaniline derivatives drives their self-assembly into ordered liquid crystalline phases. Upon cooling from the isotropic liquid state, these rod-like molecules tend to align themselves in a parallel fashion, leading to the formation of mesophases. mdpi.comnih.gov In many Schiff bases containing the benzyloxy moiety, the predominant mesophase observed is the smectic A (SmA) phase. mdpi.comnih.gov

In the SmA phase, the molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. The benzyloxy groups, due to their size and rigidity, enhance the intermolecular attractions that stabilize this layered structure. The self-assembly process is a spontaneous organization of molecules into a more ordered state, driven by the minimization of free energy. The transition from the isotropic liquid to the SmA phase is a first-order phase transition, characterized by a specific transition temperature and enthalpy change. researchgate.net

The stability and temperature range of the SmA phase can be modulated by altering the length of the flexible alkyloxy chains attached to the other end of the molecule. mdpi.comnih.gov Longer chains generally tend to stabilize the smectic phase due to increased van der Waals interactions between the molecules. nih.gov

Development of Organic Dyes and Pigments

While direct synthesis of dyes from this compound is not extensively documented in the provided research, the aniline scaffold is a fundamental component in many organic dyes, particularly azo dyes. The presence of electron-donating benzyloxy groups suggests that derivatives of this compound could be valuable intermediates in the synthesis of novel chromophores.

Solvatochromic Behavior of Benzyloxyaniline-Derived Dyes

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in dyes with a significant change in dipole moment upon electronic excitation. Azo dyes, which could be synthesized from benzyloxyaniline derivatives, are known to exhibit solvatochromism.

The solvatochromic behavior of a hypothetical azo dye derived from this compound would be influenced by the intramolecular charge transfer (ICT) from the electron-donating benzyloxyaniline moiety to an electron-accepting part of the dye molecule. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a shift in the absorption maximum. This shift can be either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift), depending on the specific electronic structure of the dye.

Studies on other azo dyes have shown that the nature of the solvent, particularly its hydrogen bond donating and accepting abilities, as well as its dipolarity and polarizability, can significantly affect the position of the absorption bands. iku.edu.tr For a benzyloxyaniline-derived dye, one would expect that the electron-donating nature of the benzyloxy groups would facilitate ICT, making such a dye a good candidate for exhibiting solvatochromic properties.

Polymer Chemistry Applications

Aniline and its derivatives are key monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). The polymerization of aniline is typically an oxidative process that leads to a conjugated polymer backbone.

While the direct polymerization of this compound is not detailed in the provided sources, it can be considered a potential monomer for the synthesis of substituted polyanilines. The presence of the bulky benzyloxy groups at the 2 and 4 positions would significantly influence the polymerization process and the properties of the resulting polymer.

The steric hindrance from the benzyloxy groups might affect the polymerization rate and the molecular weight of the polymer. Furthermore, these substituents would alter the electronic properties of the polymer chain, affecting its conductivity, solubility, and processing characteristics. Substituted polyanilines often exhibit improved solubility in common organic solvents compared to the parent PANI, which is notoriously difficult to process. nih.govrsc.org The benzyloxy groups could enhance solubility, making it easier to cast films and fabricate devices from the polymer. The electronic effect of the benzyloxy groups would also modify the redox potentials and the color of the polymer in its different oxidation states.

Optoelectronic and Nonlinear Optical (NLO) Materials

Organic materials with high nonlinear optical (NLO) activity are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Schiff bases are a class of organic compounds that have been extensively studied for their NLO properties. researchgate.netnih.govresearchgate.netuobasrah.edu.iquobasrah.edu.iq

Schiff bases derived from this compound could be designed to possess significant second-order NLO responses. The general structure of an NLO chromophore involves an electron donor and an electron acceptor group connected by a π-conjugated bridge. In a Schiff base formed from this compound (the donor part) and a suitable aromatic aldehyde bearing an electron-withdrawing group (the acceptor part), the benzyloxy groups would enhance the electron-donating ability of the aniline moiety.

The azomethine (-CH=N-) linkage in the Schiff base acts as a part of the π-conjugated system, facilitating intramolecular charge transfer from the donor to the acceptor upon excitation. The magnitude of the NLO response, particularly the first hyperpolarizability (β), is strongly dependent on the efficiency of this charge transfer. Theoretical and experimental studies on other Schiff bases have shown that the choice of donor and acceptor groups, as well as the nature of the conjugated bridge, are critical in optimizing the NLO properties. researchgate.net The introduction of strong electron-donating groups like benzyloxy is a common strategy to enhance the NLO response.

Lack of Specific Data on the Polarizability and Hyperpolarizability of this compound

Despite a thorough search of available scientific literature, no specific experimental or theoretical data was found for the polarizability and hyperpolarizability properties of the compound this compound.

While the field of advanced materials science actively investigates the nonlinear optical (NLO) properties of various organic molecules, including aniline derivatives, research into the specific polarizability and hyperpolarizability of this compound does not appear to be present in the public domain.

Researchers often employ computational methods, such as Density Functional Theory (DFT), to predict the polarizability and hyperpolarizability of novel compounds before undertaking synthesis and experimental characterization. The absence of such published data for this compound indicates that it has likely not been a specific target of NLO materials research to date.

Therefore, no detailed research findings or data tables for the polarizability and hyperpolarizability of this compound can be provided at this time.

Applications in Organic Synthesis

Role as Versatile Intermediates for Complex Molecule Synthesis

2,4-Bis(benzyloxy)aniline serves as a highly effective intermediate in multi-step synthetic pathways. The core utility of this compound lies in the orthogonal reactivity of its functional groups. The aniline (B41778) moiety provides a nucleophilic nitrogen atom that is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and diazotization, allowing for the construction of more complex architectures. Concurrently, the benzyloxy groups act as robust protecting groups for the phenolic hydroxyls. This protection is crucial as it prevents the hydroxyl groups from undergoing unwanted side reactions during transformations targeting the amine group. The benzyl (B1604629) ethers are stable under a variety of reaction conditions but can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenation, to unmask the reactive phenol (B47542) groups.

Research has demonstrated the application of benzyloxy-substituted anilines in the synthesis of bioactive molecules. For instance, derivatives of 2-hydroxyl-4-benzyloxybenzyl aniline have been designed and synthesized as potential multifunctional agents for treating Parkinson's disease. researchgate.net In these syntheses, the benzyloxyaniline core serves as a foundational scaffold upon which additional functionalities are built to achieve the desired biological activity. researchgate.net This highlights the role of such intermediates in medicinal chemistry for accessing complex molecular targets. The aniline scaffold is a well-established privileged structure in medicinal chemistry, and the benzyloxy substituents enhance its utility by allowing for late-stage functionalization after the core structure has been assembled.

Examples of Complex Molecules from Benzyloxyaniline Scaffolds
Precursor TypeResulting Complex Molecule/SystemKey TransformationApplication Area
Benzyloxy-substituted anilineTriphenylamine-based bis(o-aminophenol) monomersCondensation, deprotection, reductionFunctional Polymers
2-hydroxyl-4-benzyloxybenzyl aniline derivativesMultifunctional agents for Parkinson's DiseaseMulti-step synthesis building on the core scaffoldMedicinal Chemistry researchgate.net
4-(benzyloxy)aniline (B124853)Chalcone (B49325) hybridsSynthesis of hybrid moleculesMedicinal Chemistry

Building Blocks for Modular Construction of Functional Systems

The concept of modular synthesis, where complex systems are assembled from well-defined building blocks, is central to modern materials science and supramolecular chemistry. semanticscholar.org this compound is well-suited for this approach due to its defined geometry and distinct functional points. The 1,2,4-substitution pattern on the benzene (B151609) ring provides a rigid, branched scaffold.

A closely related analogue, 2,4-bis(hydroxymethyl)aniline, has been successfully employed as a building block for linear self-eliminating (LSE) systems. renyi.hunih.gov These are oligomers designed to disassemble and release multiple effector molecules upon a single triggering event. renyi.hunih.gov In this context, the aniline derivative acts as a branched linker. The synthesis of these LSE systems involves connecting multiple linker units to form a backbone. renyi.hu The principle demonstrated with 2,4-bis(hydroxymethyl)aniline is directly applicable to this compound, where the benzyloxy groups serve as protected precursors to the reactive sites needed for constructing such systems. The modular design allows for the precise placement of functional components, enabling the creation of materials with tailored properties and functions. semanticscholar.org

Modular Components of this compound
Molecular ComponentFunctionalityRole in Modular Synthesis
Aniline Core (-NH₂)Nucleophilic centerPoint of attachment for chain extension or coupling to other modules.
Benzyloxy Group at C2Protected hydroxylA latent reactive site that can be deprotected for subsequent functionalization or to reveal a hydrogen-bonding site.
Benzyloxy Group at C4Protected hydroxylA second latent reactive site, allowing for the creation of branched or cross-linked structures.
Benzene RingRigid scaffoldProvides structural integrity and defined spatial orientation for the functional groups.

Precursors for Catalytic Reactions

While direct catalytic applications of this compound are not extensively documented, its structure makes it a promising precursor for designing ligands and organocatalysts. The aniline nitrogen and the phenolic oxygens (after deprotection) are excellent coordinating atoms for metal ions.

Aniline derivatives are widely used in the synthesis of ligands for transition-metal catalysis. For example, they can be converted into Schiff bases, which are a prominent class of ligands used in various catalytic processes. nih.gov The 2,4-disubstitution pattern of the aniline could be used to create bidentate or tridentate ligands after modification, which could then be complexed with metals to form active catalysts.

Furthermore, research into related aniline compounds demonstrates their potential as precursors for redox-active catalysts. Studies on bis-aniline-derived diselenides have shown them to be effective mimics of the enzyme glutathione (B108866) peroxidase (GPx), exhibiting significant antioxidant activity. nih.gov These catalysts function through the redox chemistry of the selenium atom, which is modulated by the electronic properties of the aniline ring. nih.gov The amino group, in particular, can help stabilize key intermediates in the catalytic cycle. nih.gov This suggests that this compound could be chemically modified, for example through the introduction of selenium or other redox-active elements, to generate novel catalysts for a range of chemical transformations.

Potential Catalytic Systems Derived from Aniline Precursors
Aniline Precursor TypeResulting Catalytic SystemPotential Reaction TypeMechanistic Role of Aniline Moiety
Substituted AnilineSchiff Base-Metal ComplexesAsymmetric Synthesis, OxidationForms part of a chelating ligand, influencing the steric and electronic environment of the metal center. nih.gov
Aniline DerivativeDiselenide OrganocatalystPeroxide Reduction (GPx mimicry)Modulates the redox potential of the selenium center; the amino group can stabilize intermediates. nih.gov
2,4-Dihydroxyaniline (from deprotection)Pincer Ligand-Metal ComplexDehydrogenation, C-H ActivationActs as a rigid scaffold for a tridentate ligand, coordinating to a metal center through N and O atoms.

Biological Activities and Biochemical Applications

Enzyme Inhibition Studies (e.g., MAO-B Inhibition)

The benzyloxyaniline scaffold is a key feature in a number of compounds designed as enzyme inhibitors. Notably, derivatives of this structure have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov

A series of 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) derivatives were synthesized and evaluated for their MAO-B inhibitory activity. One of the standout compounds from this series, compound 6h , demonstrated excellent inhibitory potential against human MAO-B with an IC50 value of 0.014 μM. nih.gov This high level of activity underscores the importance of the benzyloxy moiety in the design of potent MAO-B inhibitors. nih.govnih.gov Furthermore, benzyloxy-substituted small molecules are generally recognized as highly potent inhibitors of MAO-B. nih.gov The mechanism of inhibition is often competitive and reversible, though irreversible inhibitors have also been developed. nih.gov

Table 1: MAO-B Inhibition by a 2-hydroxyl-4-benzyloxybenzyl aniline derivative.
CompoundTarget EnzymeIC50 (μM)Source
Compound 6h (a 2-hydroxyl-4-benzyloxybenzyl aniline derivative)Human MAO-B0.014 nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Compounds containing aniline and benzyloxy groups have been investigated for their ability to counteract oxidative stress. Aniline derivatives, in general, have been noted for their antioxidant properties. mdpi.com The presence of the amino group on the aniline ring can contribute to the scavenging of free radicals.

In a study focusing on 2-hydroxyl-4-benzyloxybenzyl aniline derivatives, a representative compound (6h ) exhibited high antioxidant activity. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring antioxidant potential, revealed that this compound had an ORAC value of 2.14 Trolox equivalents. nih.gov This indicates a significant capacity to neutralize peroxyl radicals. Additionally, bis-aniline-derived diselenides have been reported as good antioxidants, capable of preventing oxidative stress. mdpi.com

Table 2: Antioxidant Activity of a 2-hydroxyl-4-benzyloxybenzyl aniline derivative.
CompoundAssayResult (Trolox Equivalents)Source
Compound 6h (a 2-hydroxyl-4-benzyloxybenzyl aniline derivative)ORAC2.14 nih.gov

Metal Chelating Abilities

The ability to chelate metal ions is a key feature of many biologically active compounds, as it can play a role in reducing metal-induced oxidative stress and modulating the activity of metalloenzymes. Aniline and its derivatives have been shown to form stable complexes with various metal ions. mdpi.commdpi.comrsc.orgresearchgate.net

The same series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives that showed potent MAO-B inhibition and antioxidant activity were also assessed for their metal-chelating properties. The representative compound 6h was found to possess good metal chelating ability, suggesting its potential to interact with and sequester biologically relevant metal ions. nih.gov The chelation is often facilitated by the nitrogen atom of the amino group and other suitably positioned coordinating atoms within the molecule. mdpi.comresearchgate.net

Neuroprotective Effects (in vitro and animal models)

Given their MAO-B inhibitory and antioxidant properties, benzyloxy-substituted compounds have been a focus of research into neuroprotective agents. nih.govbioworld.comnih.govdntb.gov.ua Neuroprotection is a critical therapeutic strategy for a range of neurodegenerative disorders.

In vitro studies have demonstrated that benzyloxy-substituted derivatives can protect neuronal cells from neurotoxins. For example, a series of these compounds showed a marked increase in the survival of PC12 cells treated with 6-hydroxydopamine (6-OHDA) and rotenone, which are toxins used to model Parkinson's disease in the laboratory. nih.gov One particular compound from this series exhibited remarkable and balanced neuroprotective potency. nih.gov Furthermore, the 2-hydroxyl-4-benzyloxybenzyl aniline derivative 6h displayed significant neuroprotective effects in vitro. nih.gov In animal models, a benzyloxy benzamide (B126) derivative, LY-836, has shown promise in reducing infarction volume in a rat model of middle cerebral artery occlusion, indicating its potential as a neuroprotectant against ischemic stroke. bioworld.com

Anti-Neuroinflammatory Properties (in vitro)

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. mdpi.comnih.govmdpi.com Consequently, compounds that can modulate the inflammatory response in the central nervous system are of significant therapeutic interest. Aniline derivatives have been incorporated into molecules designed to have anti-inflammatory effects. nih.gov

In vitro studies using murine microglial cell lines have shown that certain aniline derivatives can be potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine. nih.gov A notable finding comes from the study of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives, where compound 6h demonstrated a great ability to alleviate neuroinflammation by suppressing the activation of the NF-κB pathway in vitro. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The aniline scaffold is a component of various antimicrobial agents. Research has explored the synthesis and antimicrobial properties of a range of aniline derivatives, including Schiff bases and other related compounds. mdpi.comresearchgate.net

While direct antimicrobial data for 2,4-Bis(benzyloxy)aniline is not available, studies on related structures suggest potential activity. For instance, metal complexes of Schiff bases derived from aniline have shown noticeable antimicrobial effects. mdpi.com In one study, the modification of cotton fabric with metal complexes of an aniline derivative Schiff base resulted in enhanced antibacterial properties. mdpi.com Another study reported that N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which contain a benzylamine (B48309) moiety, exhibited good activity against strains of S. aureus and B. subtilis. researchgate.net Furthermore, some 1,3-oxazole-based compounds containing a benzyl (B1604629) group showed promising antimicrobial and antibiofilm activity. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Related Compounds.
Compound TypeMicroorganismActivity NotedSource
Metal complexes of an aniline derivative Schiff baseBacteria and FungiEnhanced antimicrobial properties on treated fabric mdpi.com
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood activity researchgate.net
1,3-oxazole-based compounds with benzyl groupGram-positive and Gram-negative bacteria, C. albicansMIC values in the range of 14 to 56.2 μg/mL mdpi.com

Antiproliferative Activity (in vitro cell line studies)

The search for new anticancer agents has led to the investigation of a wide variety of chemical scaffolds, including those containing benzyloxy and aniline moieties. nih.govnih.gov Several studies have demonstrated the antiproliferative potential of such compounds against various cancer cell lines.

For example, a series of benzyloxy dihydropyrimidinones (DHPMs) were synthesized and tested for their antiproliferative activity against six human solid tumor cell lines. nih.gov Six of these compounds showed good antiproliferative activity with GI50 values below 5 μM. The most potent derivative in this series displayed GI50 values in the range of 1.1-3.1 μM across all tested cell lines. nih.gov In another study, 2-anilino-4-(benzimidazol-2-yl)pyrimidines were identified as multikinase inhibitors with antiproliferative activity in the submicromolar range against several cancer cell lines. nih.gov

Table 4: In Vitro Antiproliferative Activity of Benzyloxy and Anilino Derivatives.
Compound TypeCell LinesActivity (GI50)Source
Benzyloxy dihydropyrimidinonesSix human solid tumor cell lines1.1-3.1 μM (most potent derivative) nih.gov
2-Anilino-4-(benzimidazol-2-yl)pyrimidinesVarious cancer cell linesSubmicromolar concentrations nih.gov

Use as Probes in Biochemical Assays

A comprehensive review of scientific literature and research databases reveals no specific studies detailing the application of this compound as a probe in biochemical assays. The available body of research primarily focuses on the role of this compound as a synthetic intermediate in the preparation of more complex molecules for various applications in materials science and medicinal chemistry.

Current research on aniline derivatives as biochemical probes typically involves the covalent attachment of specific reporting groups, such as fluorophores or biotin, to the aniline scaffold. These modifications confer the necessary properties for the molecule to act as a detectable marker in biological systems. However, there is no evidence to suggest that this compound, in its unmodified form, possesses intrinsic properties that would allow it to function as a biochemical probe. Its utility is consistently reported in the context of being a building block for larger molecular structures.

Due to the absence of research in this area, there are no detailed findings or data to present in a tabular format regarding the use of this compound as a biochemical probe.

Structure Activity Relationship Sar Studies

Impact of Benzyloxy Group Position and Substituents on Activity

The positioning of the benzyloxy group on the aniline (B41778) ring, as well as the nature of other substituents, plays a pivotal role in determining the biological activity of this class of compounds. Research into derivatives has shown that the spatial arrangement of these functional groups can significantly alter their interaction with biological targets.

In studies of related structures, such as benzyloxy-substituted chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group has been demonstrated to be a critical determinant of inhibitory potency and selectivity. A consistent finding is that a benzyloxy group located at the para position of a phenyl ring results in significantly higher inhibitory activity compared to when it is at the ortho position. For instance, in a series of thiophene-containing chalcones, the para-benzyloxy derivative (B10) showed the most potent inhibition of human MAO-B (hMAO-B), whereas its ortho counterpart (B11) exhibited poor inhibition. This positional effect was also observed in other series of chalcones, including those with methyl sulfonyl, thiophenyl, trifluoromethyl, and ethoxy substituents. In all these cases, the para-substituted analogue was more potent than the ortho-substituted one.

The influence of other substituents is also significant. The presence of a thiophene (B33073) ring in the A-ring of the chalcone (B49325) structure, for example, was found to increase hMAO-B inhibition compared to an ethoxy group at the same position. Furthermore, the introduction of a bromine atom to the thiophene ring influenced the inhibitory values of both para and ortho benzyloxy chalcones. These findings underscore that while the benzyloxy group is a key pharmacophore, its activity is modulated by the electronic and steric properties of adjacent substituents.

Table 1. Impact of Benzyloxy Position on hMAO-B Inhibition

CompoundA-Ring SystemB-Ring SubstituentBenzyloxy PositionhMAO-B IC₅₀ (µM)Selectivity Index (SI)
B10Thiophene-para0.067504.791
B11Thiophene-ortho--
B15PhenylEthoxypara0.120-
B14PhenylEthoxyortho--
B13PhenylTrifluoromethylpara0.255-
B12PhenylTrifluoromethylortho--
B7PhenylThiomethylpara--
B6PhenylThiomethylortho--
B5PhenylMethyl Sulfonylpara--
B4PhenylMethyl Sulfonylortho--

Correlation between Substituent Polarity and Biological Efficacy

The electronic properties of substituents, particularly their polarity, are strongly correlated with the biological efficacy of aniline derivatives. The interplay of inductive and resonance effects exerted by substituents on the aromatic ring can modulate the molecule's interaction with its target, thereby affecting its activity.

Structure-activity relationship studies on benzyloxy chalcones have indicated that electron-donating groups generally have a more beneficial impact on activity than electron-withdrawing groups. The benzyloxy group itself influences the electronic properties of the aniline ring; the oxygen atom can donate electron density via resonance while also exerting an electron-withdrawing inductive effect. The net effect of these electronic influences can be fine-tuned by the addition of other substituents. For example, in the context of MAO-B inhibitors, the superior activity of para-benzyloxy chalcones over their ortho counterparts is influenced by both steric and electronic factors. The electronic nature of substituents on different parts of the molecule—whether they are electron-donating or electron-withdrawing—was shown to influence the inhibitory activity, highlighting the importance of substituent polarity in achieving desired biological effects.

Rational Design and In-silico Guided Modifications for Target Specificity

Rational drug design utilizes computational methods to understand drug-target interactions and to design more effective and specific drug candidates. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are integral to this process. These in-silico approaches allow for the guided modification of lead compounds, like derivatives of 2,4-bis(benzyloxy)aniline, to enhance their binding affinity and selectivity for a specific biological target.

For example, in the development of kinase inhibitors, rational design has been employed to modify lead compounds to improve their interaction with the target enzyme's active site. This often involves identifying key interactions, such as hydrogen bonds, and then designing modifications to strengthen these interactions or to form new ones. An in-silico approach to designing novel phosphodiesterase 5 (PDE5) inhibitors involved modifying a lead compound to enhance its binding affinity and reduce toxicity. Using induced-fit docking and molecular dynamics simulations, researchers designed a new inhibitor that exhibited stronger interactions with key amino acid residues in the PDE5 active site.

This process of rational design and in-silico guided modification is iterative. A lead compound is identified, and its binding mode is studied using computational tools. Modifications are then proposed to improve its properties, and these new designs are evaluated virtually. The most promising candidates are then synthesized and tested experimentally, with the results feeding back into the design cycle for further optimization. This approach streamlines the drug discovery process, allowing for the development of compounds with high target specificity and improved therapeutic profiles.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted anilines is a cornerstone of organic chemistry, and the development of efficient and sustainable methods for preparing 2,4-Bis(benzyloxy)aniline is a key research objective.

Conventional Routes: Traditional synthesis would likely involve the benzylation of a precursor like 2,4-dihydroxyaniline using benzyl (B1604629) bromide or benzyl chloride in the presence of a base. Another approach could start from 4-nitrophenol, involving a sequence of benzylation, nitration, and reduction to yield the target aniline (B41778). A patented method for the synthesis of the related 4-benzyloxy aniline hydrochloride involves a three-step process of benzyloxy reaction, reduction, and salification, which could be adapted. google.com

Catalyst-Driven Innovations: Future research could focus on more advanced catalytic systems. For instance, methods utilizing nano-gold catalysts for the synthesis of aniline derivatives from nitroarenes and alcohols could offer a more direct and greener route. rsc.org The development of catalyst- and additive-free reactions, which proceed through sequential imine condensation–isoaromatization pathways, represents another promising avenue for streamlined synthesis. beilstein-journals.org

Development of Advanced Functional Materials

The rigid core and modifiable functional groups of the this compound scaffold make it an attractive candidate for the development of novel materials.

Liquid Crystals: Derivatives of 2,4-disubstituted anilines have been successfully used to create liquid crystalline materials. researchgate.net By reacting this compound to form Schiff bases, new series of compounds could be synthesized and studied for their mesomorphic properties. Research on related structures has shown the exhibition of nematic (N) and smectic (S) phases, which are crucial for applications in displays and sensors. researchgate.netresearchgate.net The thermal properties and phase transitions of such new materials could be characterized using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). researchgate.net

Self-Eliminating Polymers for Drug Delivery: The core structure, after debenzylation to reveal hydroxyl or hydroxymethyl groups, holds significant promise. Research has shown that 2,4-bis(hydroxymethyl)aniline can act as a building block for linear self-eliminating (LSE) systems. nih.govrenyi.hu These are oligomers that can disassemble upon a single triggering event, leading to the complete degradation of the polymer backbone and the release of attached molecules. nih.gov This "double-release" mechanism, based on 1,6- and 1,4-benzyl elimination reactions, could be harnessed to design advanced drug delivery systems for combination therapeutics. renyi.hu

In-depth Mechanistic Studies of Biological Activities

While this compound itself has not been extensively studied, its core structure is present in numerous biologically active molecules. Future research should focus on elucidating the mechanisms through which its derivatives exert their effects.

Neuroprotective and Anti-Neuroinflammatory Effects: Derivatives of the closely related 2-hydroxyl-4-benzyloxybenzyl aniline have shown significant potential as multifunctional agents for treating Parkinson's disease. nih.govresearchgate.net Mechanistic studies should investigate their ability to inhibit monoamine oxidase B (MAO-B), chelate metals, and exert antioxidant effects. nih.gov A key area for exploration is their anti-neuroinflammatory action, specifically the ability to suppress the activation of the NF-κB pathway. nih.govresearchgate.net

Anti-Cancer Activity: Other benzyloxyphenyl derivatives have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy. nih.gov Future work could explore if this compound derivatives can bind to the SH2 domain of STAT3, inhibiting its activation and downstream signaling.

Alzheimer's Disease-Modifying Activity: The 4-benzyloxy structural motif is also found in chalcone (B49325) derivatives designed as multifunctional agents for Alzheimer's disease. nih.gov In-depth studies could focus on the mechanism of Aβ aggregation inhibition, both self-induced and metal-induced, as well as the ability to disaggregate existing amyloid fibrils. nih.gov

Antimicrobial Potential: The benzyloxybenzyl system is a feature in certain 4-aminoquinolines with antimycobacterial activity. nih.gov Mechanistic studies could explore how derivatives of this compound interact with bacterial or mycobacterial targets.

The table below summarizes key biological activities observed in compounds containing a similar structural core, providing a roadmap for future mechanistic investigations.

Biological ActivityTarget/MechanismCompound ClassPotential Application
MAO-B InhibitionInhibition of monoamine oxidase B enzyme2-hydroxyl-4-benzyloxybenzyl aniline derivatives nih.govParkinson's Disease
Antioxidant EffectRadical scavenging activity2-hydroxyl-4-benzyloxybenzyl aniline derivatives nih.govNeurodegeneration
Anti-NeuroinflammatorySuppression of NF-κB pathway activation2-hydroxyl-4-benzyloxybenzyl aniline derivatives nih.govresearchgate.netNeurodegeneration
Anti-Aβ AggregationInhibition of Amyloid-beta peptide aggregation2-hydroxy-4-benzyloxy chalcone derivatives nih.govAlzheimer's Disease
STAT3 Pathway InhibitionInhibition of Signal Transducer and Activator of Transcription 3Benzyloxyphenyl-methylaminophenol derivatives nih.govCancer
Antimycobacterial ActivityUndefined microbial targetsN-(4-(Benzyloxy)benzyl)-4-aminoquinolines nih.govInfectious Diseases

Design of Next-Generation Therapeutic Candidates (pre-clinical focus)

Building on the mechanistic understanding, the this compound scaffold can serve as a template for designing novel, preclinical therapeutic candidates.

Multifunctional Agents for Neurodegeneration: The scaffold is ideal for developing single molecules that can address multiple pathological factors in diseases like Parkinson's and Alzheimer's. By combining MAO-B inhibitory, antioxidant, metal chelating, and anti-inflammatory properties into one molecule, researchers can aim for synergistic therapeutic effects. nih.govnih.gov

Novel Kinase Inhibitors: The structure can be elaborated to design potent and selective inhibitors of cancer-related kinases, such as Mer, c-Met, and STAT3. nih.govmdpi.com Preclinical development would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Advanced Drug Conjugates: The deprotected form, 2,4-bis(hydroxymethyl)aniline, could be used as a linker in more complex therapeutic constructs. For example, it could be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins. precisepeg.com Its ability to act as a self-eliminating linker also opens doors for creating novel prodrugs that release multiple therapeutic agents in a controlled manner. nih.gov

Integration of Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the research and development process for derivatives of this compound.

Molecular Docking: In silico docking studies can predict the binding poses and affinities of newly designed derivatives within the active sites of biological targets like MAO-B, STAT3, and the Aβ peptide. nih.govmdpi.com This allows for the rational design of more potent molecules before committing to chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of this compound derivatives and measuring their biological activity, QSAR models can be built. nih.gov These models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of potency for virtual compounds and guiding the design of next-generation candidates.

ADME/Tox Modeling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical in drug discovery. japsonline.com In silico tools can assess the drug-likeness of designed compounds, predicting properties like oral bioavailability, metabolic stability, and potential toxicity, thereby helping to prioritize the most promising candidates for synthesis and preclinical testing. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.